molecular formula C14H16N2O B2384747 4-((3,4-dihydroquinolin-1(2H)-yl)methyl)-5-methylisoxazole CAS No. 2379975-26-3

4-((3,4-dihydroquinolin-1(2H)-yl)methyl)-5-methylisoxazole

Cat. No. B2384747
M. Wt: 228.295
InChI Key: ZHZQVKSBDZWHCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-dihydroquinolin-1(2H)-one is a bioactive natural scaffold . It has been used for plant disease management . It has been perceived as a chemically complex molecule and synthetically intractable .


Synthesis Analysis

59 derivatives of 3,4-dihydroquinolin-1(2H)-one were synthesized using the Castagnoli–Cushman reaction .


Molecular Structure Analysis

The established CoMFA and CoMSIA models with reasonable statistics in the three-dimensional quantitative structure–activity relationship (3D-QSAR) study revealed the necessity of the C4-carboxyl group and other structural requirements for activity .


Chemical Reactions Analysis

The Castagnoli–Cushman reaction (CCR) between homophthalic anhydride and inimes is especially appealing because the reaction not only produces the desired products .

Scientific Research Applications

  • Neuroprotection and Excitatory Amino Acid Antagonism:

    • A study discusses the development of excitatory amino acid (EAA) receptor antagonists, with a focus on compounds related to the isoxazole amino acid family, highlighting their potential in neuroprotection and antagonizing excitation induced by specific EAA receptor agonists (Krogsgaard‐Larsen et al., 1991).
  • Chemical Synthesis and Structural Analysis:

    • Research on the synthesis of dihydroisoquinoline-N-oxide alkaloids, including structural elucidation through spectroscopic analysis, contributes to the understanding of chemical properties and potential applications of similar compounds (Elkhamlichi et al., 2017).
    • A study on the synthesis of 5,6-dihydropyrrolo[2,1-a]isoquinoline derivatives from 5-methyleneisoxazolidines offers insights into chemical processes that could be relevant for compounds within the same chemical family (Zhao & Eguchi, 1997).
  • Pharmacological Properties and Biological Activities:

    • Investigation into novel 2-substituted-3,4-dihydro-1(2H)-isoquinolinones, including their synthesis and evaluation for vasodilatation activity, highlights the potential medical applications of similar compounds (San-qi, 2010).
    • A study on the synthesis of 2,4-dihydroxyquinoline derived disazo dyes and their evaluation for various biological activities, including DNA protection, antimicrobial, and anticancer activities, suggests the broad spectrum of biological relevance of these compounds (Şener et al., 2018).
    • Research on new 3-(5-methylisoxazol-3-yl) and 3-(pyrimidin-2-yl)-2-styrylquinazolin-4(3H)-ones, evaluating their antileukemic activity, provides evidence of the therapeutic potential of similar compounds in cancer treatment (Raffa et al., 2004).

Future Directions

The results would help us to better understand the mode of action and the SAR of these derivatives, and provide crucial information for further design and development of more potent 3,4-dihydroquinolin-1(2H)-one derivatives as antioomycete agents against P. recalcitrans .

properties

IUPAC Name

4-(3,4-dihydro-2H-quinolin-1-ylmethyl)-5-methyl-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O/c1-11-13(9-15-17-11)10-16-8-4-6-12-5-2-3-7-14(12)16/h2-3,5,7,9H,4,6,8,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHZQVKSBDZWHCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)CN2CCCC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((3,4-dihydroquinolin-1(2H)-yl)methyl)-5-methylisoxazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.